2-Chloro-5-(tributylstannyl)thiazole

Catalog No.
S1900811
CAS No.
889672-73-5
M.F
C15H28ClNSSn
M. Wt
408.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-5-(tributylstannyl)thiazole

CAS Number

889672-73-5

Product Name

2-Chloro-5-(tributylstannyl)thiazole

IUPAC Name

tributyl-(2-chloro-1,3-thiazol-5-yl)stannane

Molecular Formula

C15H28ClNSSn

Molecular Weight

408.6 g/mol

InChI

InChI=1S/3C4H9.C3HClNS.Sn/c3*1-3-4-2;4-3-5-1-2-6-3;/h3*1,3-4H2,2H3;1H;

InChI Key

ZXCCAZVZCUGOQU-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)Cl

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)Cl
  • Organic Synthesis

    The presence of the tributylstannyl group (Sn(n-Bu)3) suggests 2-Chloro-5-(tributylstannyl)thiazole may be a useful synthetic intermediate. Organotin compounds like tributyltin are known to participate in various organic reactions, including Stille coupling and Negishi coupling . These reactions are powerful tools for constructing carbon-carbon bonds, and 2-Chloro-5-(tributylstannyl)thiazole could potentially be used as a building block in the synthesis of complex molecules containing a thiazole ring.

  • Material Science

    Organotin compounds have also been explored in the development of novel functional materials . The thiazole ring structure is present in many important materials, such as conducting polymers and liquid crystals . 2-Chloro-5-(tributylstannyl)thiazole could be of interest for researchers investigating new materials with specific electronic or optical properties due to the combination of the thiazole ring and the organotin group.

  • Medicinal Chemistry

    Although there is no direct evidence for its use in drug discovery, heterocyclic compounds containing sulfur and nitrogen, like thiazole, are known to possess various biological activities . This suggests that 2-Chloro-5-(tributylstannyl)thiazole could be a starting point for the development of new medicinal agents. Further research would be needed to evaluate its potential therapeutic properties.

2-Chloro-5-(tributylstannyl)thiazole is an organotin compound characterized by a thiazole ring with a chlorine atom at the 2-position and a tributylstannyl group at the 5-position. Its molecular formula is C${12}$H${18}$ClN${1}$S${1}$, and it has a molecular weight of approximately 408.62 g/mol. This compound is primarily utilized in organic synthesis, particularly as a reagent in palladium-catalyzed cross-coupling reactions, such as Stille reactions, which facilitate the formation of carbon-carbon bonds through the substitution of the tributylstannyl group with various electrophiles .

The primary chemical reaction involving 2-Chloro-5-(tributylstannyl)thiazole is its participation in Stille coupling reactions. In these reactions, the compound reacts with organic electrophiles, such as aryl halides or triflates, in the presence of a palladium catalyst and a ligand. This results in the formation of new carbon-carbon bonds, allowing for the synthesis of diverse thiazole-containing compounds .

Additionally, this compound can undergo various nucleophilic substitution reactions due to the presence of the chlorine atom, which can be replaced by other nucleophiles under appropriate conditions .

While 2-Chloro-5-(tributylstannyl)thiazole itself may not be extensively studied for direct biological activity, thiazole derivatives are known for their significant biological properties. Thiazole-containing compounds often exhibit antibacterial, antifungal, and anticancer activities. For instance, some thiazole derivatives have shown effectiveness against Mycobacterium tuberculosis and other pathogens . The thiazole moiety is prevalent in pharmaceuticals, indicating potential therapeutic applications.

The synthesis of 2-Chloro-5-(tributylstannyl)thiazole can be achieved through several methods. A common approach involves reacting 2,4-dichlorothiazole with tributyltin chloride in the presence of a strong base like lithium diisopropylamide (LDA). This reaction is typically conducted at low temperatures (-78°C) in an anhydrous solvent such as tetrahydrofuran (THF) to yield the desired product .

Other synthetic routes may include direct halogenation of thiazoles or modifications involving other organotin reagents to introduce the tributylstannyl group .

2-Chloro-5-(tributylstannyl)thiazole serves primarily as a reagent in organic synthesis. Its ability to participate in cross-coupling reactions makes it valuable for constructing complex molecular architectures that contain thiazole moieties. These derivatives are crucial in developing pharmaceuticals and agrochemicals due to their diverse biological activities. Furthermore, this compound is used in materials science for creating organotin polymers and other advanced materials .

Several compounds share structural similarities with 2-Chloro-5-(tributylstannyl)thiazole. These include:

Compound NameStructure CharacteristicsUnique Features
2-Chloro-4-(tributylstannyl)thiazoleChlorine at the 2-position; tributylstannyl at 4-positionPrimarily used in Stille reactions; versatile building block
2-AminothiazoleAmino group at the 2-positionKnown for antibacterial activity against Mycobacterium tuberculosis
4-MethylthiazoleMethyl group at the 4-positionExhibits antifungal properties; simpler structure
Thiazolidine-2-thioneThione instead of thiazole ringInvolved in diverse biological activities; distinct functional group

Uniqueness

What sets 2-Chloro-5-(tributylstannyl)thiazole apart from these similar compounds is its specific application in palladium-catalyzed cross-coupling reactions, enabling efficient synthesis pathways for complex thiazole derivatives that are otherwise challenging to produce. Its unique combination of reactivity and structural features makes it a valuable tool in synthetic organic chemistry.

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Dates

Modify: 2023-08-16

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